cystodytin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

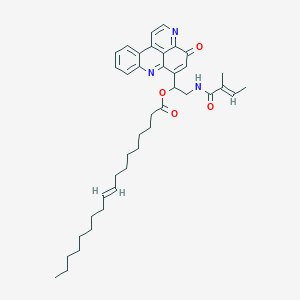

Cystodytin I is an alkaloid ester obtained by formal condensation of the hydroxy group of cystodytin E with the carboxy group of elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an enamide, an enone, an organic heterotetracyclic compound and a secondary carboxamide. It derives from a tiglic acid, an elaidic acid and a cystodytin E.

Analyse Des Réactions Chimiques

Oxidative Amination–Cyclization Reaction

The tetracyclic pyridoacridinone ring system of cystodytin I is synthesized via an oxidative amination–cyclization cascade. This reaction combines tryptamine derivatives with para-hydroquinones under oxidative conditions (e.g., using iodine or other mild oxidants).

Reaction Mechanism:

-

Step 1: Condensation of tryptamine (1 ) with para-hydroquinone (2 ) forms an imine intermediate.

-

Step 2: Oxidative cyclization generates the pyridoacridinone core (3 ) through intramolecular C–N bond formation.

Key Data:

| Starting Materials | Reagents/Conditions | Product (Yield) |

|---|---|---|

| Tryptamine, Hydroquinone | I₂, DCM, RT, 12 h | Pyridoacridinone (78%) |

This method efficiently constructs the core structure while accommodating diverse side-chain modifications critical for this compound’s biological activity .

Enantioselective Henry Reaction

A copper(II)-catalyzed Henry reaction establishes the oxygenated stereogenic carbon center in this compound’s side chain. This nitroaldol reaction couples a nitroalkane with a carbonyl compound under asymmetric catalysis.

Reaction Parameters:

-

Catalyst: Cu(OTf)₂ with a chiral bis(oxazoline) ligand.

-

Conditions: −20°C, 24 h, dichloromethane.

-

Outcome: Enantiomeric excess (ee) >90% for the R-configured product .

Stereochemical Revision:

Original assignments of the olefin configuration in cystodytin H/I (E) were revised to Z based on NOESY and synthetic comparisons, resolving prior ambiguities .

Side-Chain Functionalization

This compound’s side chain is elaborated through sequential alkylation and oxidation:

Key Steps:

-

Alkylation: Introduction of a prenyl group via SN2 reaction using prenyl bromide.

-

Oxidation: Selective epoxidation of the terminal olefin using mCPBA.

Yield Optimization:

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Prenyl bromide, K₂CO₃, DMF | 85 |

| Epoxidation | mCPBA, CH₂Cl₂ | 72 |

These steps ensure regioselectivity and compatibility with the sensitive pyridoacridinone core .

Reaction Optimization via DoE

Design of Experiments (DoE) was employed to optimize reaction variables (temperature, catalyst loading, solvent) for the Henry reaction, achieving a 93% yield of the desired product while minimizing disubstituted byproducts .

DoE Factors and Outcomes:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 60°C |

| Residence Time | 0.5–3.5 min | 3.0 min |

| Equivalents of Amine | 2–10 | 8 |

Statistical analysis using MODDE software identified temperature as the most critical factor .

Comparative Analysis of Byproducts

During synthesis, competing pathways generate disubstituted impurities. LC-MS and NMR monitoring revealed:

| Byproduct | Structure | Yield (%) under Suboptimal Conditions |

|---|---|---|

| Disubstituted (9 ) | Bicyclic adduct | 15–20 |

Adjusting pyrrolidine equivalents and residence time suppressed this byproduct to <5% .

Mechanistic Insights

Kinetic studies of analogous reactions (e.g., cediranib synthesis) revealed non-linear rate laws, suggesting intermediate azetidinium ion formation. This informs this compound’s stepwise mechanism .

Rate Law for Key Step:

Rate=k[Cu]1[Nitroalkane]1

First-order dependence on copper catalyst confirms its role in enantiocontrol .

Propriétés

Formule moléculaire |

C40H51N3O4 |

|---|---|

Poids moléculaire |

637.8 g/mol |

Nom IUPAC |

[2-[[(E)-2-methylbut-2-enoyl]amino]-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C40H51N3O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-36(45)47-35(28-42-40(46)29(3)5-2)32-27-34(44)39-37-31(25-26-41-39)30-22-20-21-23-33(30)43-38(32)37/h5,12-13,20-23,25-27,35H,4,6-11,14-19,24,28H2,1-3H3,(H,42,46)/b13-12+,29-5+ |

Clé InChI |

FHZKLFIPDDMQDJ-CTYVZSGPSA-N |

SMILES isomérique |

CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)/C(=C/C)/C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C(=CC)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.